5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid
Description
Chemical Identity and Structural Characterization
Nomenclature and Identification Parameters
IUPAC and Common Nomenclature
The systematic IUPAC nomenclature for this compound follows the standard rules for substituted benzoic acids. The primary name designation is 5-chloro-2-(2,2,2-trifluoroethoxy)benzoic acid, which clearly indicates the positioning of substituents on the benzene ring. This nomenclature system specifies the carboxylic acid function as the principal group, with the benzene ring carbons numbered sequentially from the carboxyl carbon. The chlorine substituent occupies the 5-position (meta to the carboxyl group), while the trifluoroethoxy group is located at the 2-position (ortho to the carboxyl group).
Alternative naming conventions may include systematic descriptors that emphasize different structural aspects. The compound may be referenced in literature using variations that highlight the trifluoroethoxy functionality or the overall substitution pattern. Common nomenclature practices in pharmaceutical and industrial chemistry may employ shortened versions or trade-specific designations, though the IUPAC name remains the standard for scientific communication and database indexing.
Registry Numbers and Database Identifiers
The compound possesses several critical registry numbers and database identifiers that facilitate its identification across various chemical information systems. The Chemical Abstracts Service registry number is 1075243-52-5, which serves as the primary identifier in most chemical databases and commercial catalogues. This unique identifier ensures unambiguous identification regardless of nomenclature variations or structural representations.
The MDL number designation is MFCD11180627, providing another standardized identifier used in chemical inventory systems and research databases. This identifier is particularly valuable for laboratory information management systems and commercial chemical suppliers. Additional database-specific identifiers may exist in specialized chemical information systems, though the CAS number remains the most universally recognized identifier for regulatory and commercial purposes.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₉H₆ClF₃O₃, reflecting the specific atomic composition and elemental distribution within the molecule. This formula indicates the presence of nine carbon atoms, six hydrogen atoms, one chlorine atom, three fluorine atoms, and three oxygen atoms. The molecular weight is precisely 254.59 atomic mass units, calculated based on the standard atomic weights of constituent elements.
| Element | Count | Atomic Weight (amu) | Contribution to Molecular Weight |
|---|---|---|---|
| Carbon | 9 | 12.011 | 108.099 |
| Hydrogen | 6 | 1.008 | 6.048 |
| Chlorine | 1 | 35.453 | 35.453 |
| Fluorine | 3 | 18.998 | 56.994 |
| Oxygen | 3 | 15.999 | 47.997 |
| Total | 22 | - | 254.591 |
The molecular weight calculation demonstrates the significant contribution of halogen atoms to the overall mass, with chlorine and fluorine atoms collectively accounting for approximately 36% of the total molecular weight. This high halogen content directly influences the compound's physicochemical properties, including density, polarity, and intermolecular interactions.
Structural Features and Molecular Architecture
Molecular Geometry and Bond Parameters
The molecular geometry of this compound features a planar aromatic ring system with specific geometric constraints imposed by the substituent groups. The benzene ring maintains its characteristic hexagonal structure with internal bond angles of approximately 120 degrees. The carboxylic acid group typically adopts a coplanar arrangement with the aromatic ring, allowing for optimal orbital overlap and electronic delocalization.
The trifluoroethoxy substituent at the 2-position introduces conformational flexibility through the ether linkage and the ethyl chain. The carbon-oxygen bond connecting the trifluoroethyl group to the aromatic ring exhibits typical ether bond characteristics, with a bond length of approximately 1.36 Angstroms. The trifluoromethyl group at the terminus of the ethoxy chain adopts a tetrahedral geometry around the carbon center, with carbon-fluorine bond lengths of approximately 1.33 Angstroms.
The chlorine substituent at the 5-position forms a carbon-chlorine bond with characteristic length of approximately 1.75 Angstroms. This bond exhibits partial ionic character due to the electronegativity difference between carbon and chlorine, contributing to the overall dipole moment of the molecule. The positioning of both substituents creates a specific electronic environment that influences the reactivity and properties of the carboxylic acid functionality.
Crystallographic Data and Solid-State Structure
While specific crystallographic data for this compound was not extensively detailed in the available sources, general structural principles can be inferred from related compounds and computational studies. The solid-state structure likely features intermolecular hydrogen bonding between carboxylic acid groups, forming dimeric or chain-like arrangements typical of carboxylic acids in crystalline form.
The presence of both chlorine and fluorine atoms introduces additional intermolecular interactions, including halogen bonding and dipole-dipole interactions. These interactions contribute to the overall crystal packing efficiency and influence properties such as melting point, solubility, and thermal stability. The trifluoroethoxy group may adopt different conformations in the solid state compared to solution phase, depending on crystal packing forces and intermolecular interactions.
The molecular packing arrangement in the crystalline state would be influenced by the steric requirements of the substituent groups and the tendency of the carboxylic acid groups to form hydrogen-bonded networks. These structural features directly impact the compound's physical properties and processing characteristics in practical applications.
Electronic Distribution and Resonance Effects
The electronic distribution within this compound reflects the complex interplay of multiple electron-withdrawing and electron-donating effects. The carboxylic acid group serves as a strong electron-withdrawing group through both inductive and resonance mechanisms, deactivating the aromatic ring toward electrophilic substitution reactions.
The chlorine atom at the 5-position exhibits dual electronic effects: it acts as an electron-withdrawing group through inductive effects due to its high electronegativity, while simultaneously providing weak electron-donating effects through resonance involving its lone pair electrons. This combination results in a net electron-withdrawing effect that reinforces the deactivation caused by the carboxylic acid group.
The trifluoroethoxy substituent at the 2-position represents a particularly powerful electron-withdrawing group. The three fluorine atoms in the trifluoromethyl group create a strong inductive electron-withdrawal effect that is transmitted through the ethyl chain and ether linkage to the aromatic ring. This effect significantly alters the electron density distribution on the benzene ring, making the aromatic system electron-deficient and influencing the acidity of the carboxylic acid group.
The combined electronic effects of all substituents create a unique electronic environment that enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. This increased acidity results from the stabilization of the conjugate base (carboxylate anion) through the electron-withdrawing effects of the substituents, which distribute the negative charge more effectively throughout the molecular framework.
Structural Identification Methods
Spectroscopic Fingerprinting Techniques
Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural identification for this compound. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts for different proton environments within the molecule. The aromatic protons appear in the typical aromatic region between 7.0 and 8.5 parts per million, with specific splitting patterns that reflect the substitution pattern on the benzene ring.
The methylene protons of the ethoxy chain appear as a characteristic quartet due to coupling with the adjacent trifluoromethyl group, typically observed around 4.5-5.0 parts per million. The coupling pattern between the methylene protons and the trifluoromethyl group provides definitive evidence for the ethoxy chain structure. The carboxylic acid proton appears as a broad singlet in the downfield region, typically around 10-12 parts per million, and may exchange with deuterium oxide.
Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the characteristic chemical shift of the trifluoromethyl group. The three equivalent fluorine atoms typically appear as a triplet due to coupling with the adjacent methylene protons, with chemical shifts around -73 to -75 parts per million relative to trifluoroacetic acid as an external standard.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with characteristic chemical shifts for aromatic carbons, the carboxyl carbon, and the aliphatic carbons of the trifluoroethoxy group. The quaternary carbon of the trifluoromethyl group appears as a characteristic quartet due to coupling with the three fluorine atoms, providing unambiguous identification of this structural feature.
Chromatographic Profile Characteristics
Gas chromatography-mass spectrometry analysis of this compound provides both separation and identification capabilities. The compound typically exhibits moderate volatility due to the carboxylic acid functionality, requiring derivatization for optimal gas chromatographic analysis. Methylation of the carboxylic acid group produces the corresponding methyl ester, which displays improved chromatographic behavior and enhanced mass spectral fragmentation patterns.
The mass spectral fragmentation pattern of the compound provides characteristic ion peaks that serve as fingerprints for structural identification. The molecular ion peak appears at mass-to-charge ratio 254, corresponding to the molecular weight. Major fragment ions result from loss of the trifluoroethoxy group, loss of carbon dioxide from the carboxyl group, and various aromatic fragmentation patterns. The base peak often corresponds to the chlorobenzoyl cation or related aromatic fragments.
High-performance liquid chromatography provides an alternative separation method that accommodates the carboxylic acid functionality without derivatization. Reverse-phase chromatography using water-acetonitrile or water-methanol mobile phases typically provides good separation and peak shape. The compound's retention time and elution behavior serve as additional identification parameters when combined with ultraviolet detection or mass spectrometric detection.
X-ray Diffraction Studies
X-ray diffraction studies provide the ultimate structural confirmation for this compound when suitable single crystals can be obtained. Single-crystal X-ray diffraction analysis would reveal the precise three-dimensional arrangement of atoms within the molecule, including exact bond lengths, bond angles, and dihedral angles. This technique provides definitive confirmation of the molecular structure and reveals details of the solid-state packing arrangement.
The crystallographic analysis would confirm the planarity of the aromatic ring system and reveal the precise orientation of the substituent groups. The trifluoroethoxy group's conformation in the solid state would be determined, showing whether the ethyl chain adopts an extended or gauche conformation and the orientation of the trifluoromethyl group relative to the aromatic ring.
Powder X-ray diffraction provides an alternative approach for compounds where single crystals are not available. This technique generates a characteristic diffraction pattern that serves as a fingerprint for the crystalline form of the compound. The powder diffraction pattern can be used for polymorph identification, purity assessment, and quality control purposes in manufacturing and research applications.
Properties
IUPAC Name |
5-chloro-2-(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-5-1-2-7(6(3-5)8(14)15)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMJKMPOLTZCNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF).
Procedure: The 5-chloro-2-hydroxybenzoic acid is reacted with 2,2,2-trifluoroethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) in methanol can be used.
Esterification: Catalysts like sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC) are commonly employed.
Reduction: Reducing agents like LiAlH₄ in anhydrous ether are used.
Major Products
Substitution: Products depend on the nucleophile used, such as 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid.
Esterification: Esters like methyl 5-chloro-2-(2,2,2-trifluoroethoxy)benzoate.
Reduction: 5-Chloro-2-(2,2,2-trifluoroethoxy)benzyl alcohol.
Scientific Research Applications
Synthesis and Chemical Properties
5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid is typically synthesized through the reaction of 5-chloro-2-hydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a catalyst under reflux conditions. The compound features a chlorine atom at the 5-position of the benzene ring and a trifluoroethoxy group at the 2-position, contributing to its unique chemical reactivity.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.
- Reduction : The aldehyde group can also be reduced to yield the corresponding alcohol.
- Substitution Reactions : The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Medicinal Chemistry
This compound serves as an intermediate in synthesizing pharmaceuticals. Notably, it is involved in the production of Flecainide , an antiarrhythmic agent used to treat heart rhythm disorders. The synthesis pathway includes converting this acid into various derivatives that exhibit biological activity .
Research has indicated potential biological activities associated with this compound. It is under investigation for its interactions with biomolecules and possible therapeutic effects. Studies focus on its efficacy and mechanisms of action against specific targets within biological systems.
Industrial Applications
In industrial chemistry, this compound is utilized in producing specialty chemicals. Its unique trifluoromethyl group enhances its utility in creating compounds with desirable properties for various applications in materials science and agrochemicals .
Case Study 1: Flecainide Synthesis
The synthesis of Flecainide from this compound illustrates its importance in pharmaceuticals. Researchers have developed efficient multi-step processes that convert this benzoic acid derivative into Flecainide through several intermediates. These processes highlight the compound's role as a key building block in drug development .
In a study assessing the biological activity of compounds derived from this compound, researchers found that certain derivatives exhibited significant anti-inflammatory properties. This research emphasizes the potential for developing new therapeutic agents based on modifications of this compound.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Intermediate for synthesizing antiarrhythmic drugs like Flecainide |
| Biological Studies | Investigated for interactions with biomolecules and therapeutic effects |
| Industrial Chemistry | Used in producing specialty chemicals with enhanced properties |
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The chloro group may participate in specific binding interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS 367-21-15)
- Structure : Features two trifluoroethoxy groups at positions 2 and 5, compared to the single trifluoroethoxy and chloro substituents in the target compound.
- Impact: The additional trifluoroethoxy group increases molecular weight (MW: 322.2 g/mol vs. ~240.6 g/mol for the target compound) and lipophilicity (logP ~3.5 vs.
- Applications : Used in covalent inhibitor design due to its electron-withdrawing trifluoroethoxy groups .
5-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic Acid (CAS 175205-34-2)
- Structure : Replaces the 5-chloro substituent with a methoxy group.
- Impact : The methoxy group is less electronegative than chlorine, reducing the compound’s electron-deficient character. This alters reactivity in substitution reactions and binding affinity in biological targets .
- Synthesis : Typically involves methoxylation prior to trifluoroethoxy introduction, differing from chlorination pathways used for the target compound .
4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(2,2,2-trifluoroethoxy)benzoic Acid (CAS 1351762-31-6)
- Structure: Incorporates a pyrimidinylamino group at position 4 and trifluoroethoxy at position 3.
- Impact : The pyrimidine ring introduces hydrogen-bonding capacity, enhancing interactions with enzymatic targets (e.g., kinase inhibitors). The trifluoroethoxy group stabilizes the molecule against oxidative metabolism .
Physicochemical Properties
<sup>*</sup>logP values estimated using fragment-based methods (e.g., AutoDock4 ).
Biological Activity
5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article will explore its biological properties, including anti-cancer and anti-diabetic effects, as well as its mechanisms of action and potential applications.
Chemical Structure and Properties
This compound belongs to the class of benzoic acids with a chloro substituent and a trifluoroethoxy group. Its molecular formula is , with the following structural characteristics:
- Chloro Group : Enhances biological activity by influencing electron distribution.
- Trifluoroethoxy Group : Increases lipophilicity, potentially enhancing membrane permeability and bioavailability.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of 5-chloro derivatives, particularly in inducing apoptosis in cancer cells. For instance, a study evaluated several derivatives including this compound and found significant cytotoxic effects against glioblastoma cell lines. The compounds exhibited IC50 values indicating effective concentrations required to reduce cell viability by 50%:
| Compound | IC50 (µM) | % Cell Death |
|---|---|---|
| This compound | 10.14 | 51.58% |
| Other derivatives | Varies | Varies |
The mechanism of action involves DNA fragmentation leading to apoptosis, as confirmed by TUNEL assays which detected DNA strand breaks in treated cells .
Anti-Diabetic Activity
In addition to its anti-cancer properties, this compound has been investigated for its anti-diabetic effects. The presence of the trifluoroethoxy group appears to enhance its ability to inhibit α-glucosidase activity, which is crucial for controlling blood glucose levels. In vivo studies using genetically modified Drosophila models demonstrated that the compound significantly lowered glucose levels compared to controls .
The biological activities of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through DNA damage.
- Enzyme Inhibition : It inhibits key enzymes like α-glucosidase, contributing to its anti-diabetic effects.
- Cell Cycle Arrest : The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interfere with cell cycle progression.
Case Studies
- Glioblastoma Treatment : A study on glioblastoma cell lines treated with various concentrations of this compound showed a dose-dependent increase in cell death. The study utilized MTT assays for quantifying cell viability and TUNEL assays for detecting apoptosis.
- Diabetes Model : In a Drosophila model of diabetes, administration of this compound resulted in significant reductions in glucose levels after treatment periods of 48 hours. This suggests potential for further development as an anti-diabetic agent .
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid?
A common approach involves sequential functionalization of the benzoic acid scaffold. First, introduce the trifluoroethoxy group via nucleophilic substitution using 2,2,2-trifluoroethyl bromide or iodide in the presence of a base (e.g., NaH or KCO) in anhydrous THF at 273 K . Subsequent chlorination at the 5-position can be achieved using chlorinating agents like Cl or SOCl under controlled conditions. Recrystallization from ethanol or THF is recommended to isolate high-purity crystals (yield ~55%) .
Basic: What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and F NMR to confirm substitution patterns and purity.
- Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST-standardized protocols) to verify molecular weight and fragmentation patterns .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by HLC) .
Advanced: How can stability issues under acidic or basic conditions be mitigated during synthesis?
The trifluoroethoxy group is sensitive to strong acids. To prevent hydrolysis:
- Avoid prolonged exposure to HCl or HSO; instead, use mild esterification catalysts like DMAP.
- Stabilize intermediates via salt formation (e.g., sodium or potassium salts) in aqueous ethanol .
- Monitor reaction progress with inline FTIR to detect premature degradation .
Advanced: What strategies resolve regioselectivity challenges during electrophilic substitution?
The chloro and trifluoroethoxy groups direct electrophiles to specific positions:
- For meta-substitution, use Lewis acids (e.g., AlCl) to activate the ring.
- Ortho/para selectivity can be modulated by steric hindrance from the trifluoroethoxy group. Computational modeling (DFT) predicts charge distribution to guide reagent choice .
Advanced: How can computational modeling predict reactivity or interaction with biological targets?
- DFT Calculations : Optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Docking : Use PubChem or DSSTox structural data (e.g., C7H4ClF3O2) to simulate binding affinity with enzymes like cyclooxygenase .
Basic: What are common impurities, and how are they quantified?
Typical impurities include:
- Unreacted intermediates : 2-(2,2,2-Trifluoroethoxy)benzoic acid (detected via HPLC retention time shifts).
- Chlorinated byproducts : 3- or 4-chloro isomers (resolved by GC-MS).
- Residual solvents : THF or ethanol (analyzed via headspace GC-FID) .
Advanced: How to address contradictory bioactivity data in different assay systems?
- Solubility Factors : Test solubility in DMSO vs. aqueous buffers; use surfactants (e.g., Tween-80) for hydrophobic compounds.
- Metabolite Interference : LC-MS/MS to identify degradation products in cell-based assays.
- Dose-Response Validation : Reproduce results across multiple cell lines (e.g., HEK293 vs. HepG2) .
Advanced: How do solvent polarity and proticity influence reaction pathways?
- Polar aprotic solvents (THF, DMF) : Enhance nucleophilicity of trifluoroethoxy groups, favoring substitution.
- Protic solvents (ethanol, water) : Stabilize intermediates via hydrogen bonding but risk hydrolysis. Solvent mixtures (e.g., THF:HO 9:1) balance reactivity and stability .
Basic: What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloro/fluoro vapors.
- Waste Disposal : Neutralize acidic residues with NaHCO before aqueous disposal .
Advanced: What are the limitations of current synthetic routes, and how can they be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
